

MM-47755: Application Notes and Protocols for Drug Discovery

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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

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Introduction

MM-47755, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a naturally occurring angucyclinone antibiotic isolated from *Streptomyces* species.[1][2] As a member of the angucycline class of aromatic polyketides, MM-47755 presents a promising scaffold for drug discovery, exhibiting a range of biological activities.[3][4] While initially characterized by its antibacterial and antifungal properties, the broader therapeutic potential of the angucyclinone family, including antitumor and antiviral activities, positions MM-47755 as a valuable lead compound for further investigation.[5]

These application notes provide a comprehensive overview of MM-47755, including its known biological activities, potential mechanisms of action, and detailed protocols for its evaluation as a drug discovery lead.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₂₀ H ₁₆ O ₅	[Adipogen]
Molecular Weight	336.3 g/mol	[Hello Bio]
CAS Number	117620-87-8	[MedChemExpress]
Appearance	Yellow solid	[Adipogen]
Solubility	Soluble in DMSO, methanol, or acetone.	[Adipogen]
Purity	≥98% (HPLC)	[Adipogen]

Biological Activity

MM-47755 has demonstrated inhibitory activity against various microorganisms. The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Antibacterial Activity of MM-47755	
Organism	MIC (µg/mL)
Staphylococcus aureus Smith	12.5
Staphylococcus aureus MS9610 (multi-resistant)	12.5
Micrococcus luteus PCI 1001	25
Bacillus subtilis NRRLB-558	12.5
Data from MedChemExpress. [1]	

While specific cytotoxic data for MM-47755 is not extensively published, other members of the angucyclinone class have shown potent anticancer activity. This suggests that MM-47755 may also possess cytotoxic properties. The table below presents IC₅₀ values for structurally related angucyclinones against various cancer cell lines to indicate the potential of this compound class.

Cytotoxic Activity of Related Angucyclinones

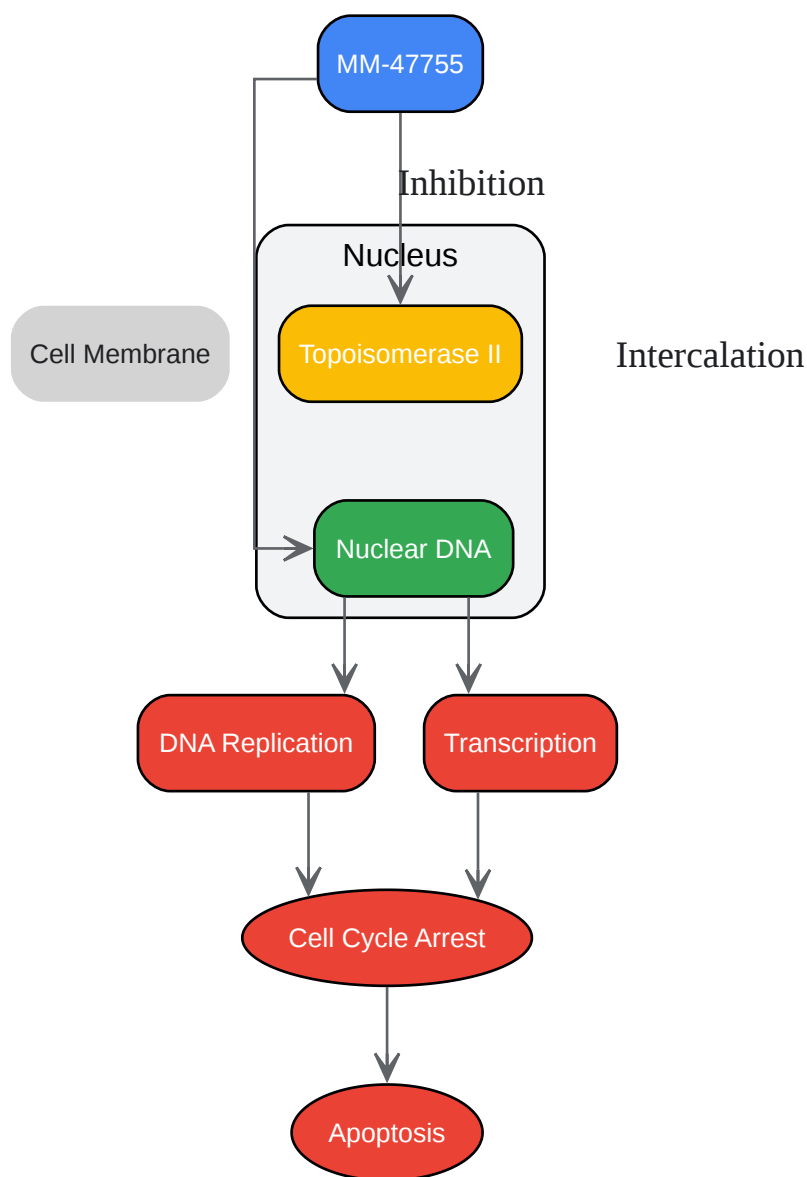
Compound	Cell Line	IC ₅₀ (μM)
Moromycin B	MCF-7 (Breast Cancer)	0.16 - 0.67
Saquayamycin B1	MDA-MB-231 (Breast Cancer)	0.16 - 0.67
Saquayamycin B	BT-474 (Breast Cancer)	0.16 - 0.67

Data from Li et al., 2023.[\[4\]](#)

Mechanism of Action (Proposed)

The precise mechanism of action for MM-47755 is not fully elucidated. However, based on the known activities of other angucyclinone antibiotics, a plausible mechanism involves the inhibition of key cellular processes. Angucyclinones are known to intercalate into DNA and inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription, ultimately inducing apoptosis in proliferating cells.

Proposed Signaling Pathway for Anticancer Activity



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Caption: Proposed mechanism of MM-47755 anticancer activity.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of MM-47755 against bacterial strains.

Materials:

- MM-47755 stock solution (in DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a serial two-fold dilution of MM-47755 in MHB in a 96-well plate. The final volume in each well should be 100 μ L.
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 100 μ L of the bacterial inoculum to each well of the microtiter plate.
- Include a positive control (bacteria in MHB without MM-47755) and a negative control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of MM-47755 that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of MM-47755 on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

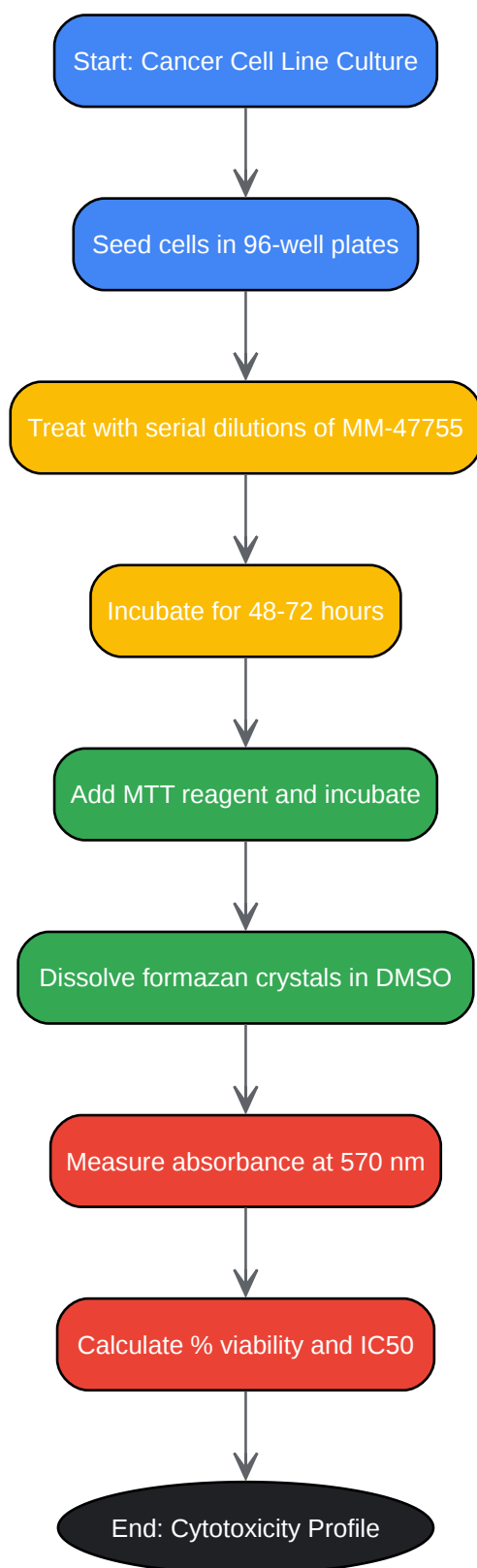
- MM-47755 stock solution (in DMSO)

- Human cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of MM-47755 in complete cell culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of MM-47755 that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening



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Caption: Workflow for in vitro cytotoxicity screening of MM-47755.

Conclusion

MM-47755, an angucyclinone antibiotic, demonstrates clear antibacterial and antifungal activity. Based on the broader biological profile of its structural class, it holds significant potential as a lead compound for the development of novel anticancer therapeutics. The provided protocols offer a starting point for researchers to further investigate the cytotoxic and mechanistic properties of MM-47755, paving the way for its potential translation into a valuable clinical candidate. Further studies are warranted to confirm its specific molecular targets and to evaluate its efficacy and safety in preclinical in vivo models.

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